molecular formula C10H12FNO2 B15435413 (4-Fluorophenyl)methyl dimethylcarbamate CAS No. 84640-22-2

(4-Fluorophenyl)methyl dimethylcarbamate

Cat. No.: B15435413
CAS No.: 84640-22-2
M. Wt: 197.21 g/mol
InChI Key: MZACQNIBLHRDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)methyl dimethylcarbamate is a synthetic carbamate derivative of interest in medicinal chemistry and drug discovery research. Carbamates are a significant class of compounds characterized by their -O-CO-N- functional group, which imparts high proteolytic stability and a strong ability to penetrate cell membranes, making them valuable structural motifs in pharmacologically active molecules . While specific biological data for this compound may be limited, its core structure suggests potential as a building block or intermediate in the development of novel therapeutic agents. Researchers value carbamate groups for their ability to act as amide bond surrogates (peptidomimetics), often leading to improved metabolic stability and bioavailability in lead compounds . The presence of the 4-fluorophenyl group is a common feature in drug design, frequently used to modulate a molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This compound may be of particular utility in exploratory synthesis for projects targeting enzymes or receptors where carbamate derivatives have shown activity, such as cholinesterases, proteases, or various central nervous system targets . Handling Note: (4-Fluorophenyl)methyl dimethylcarbamate is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

84640-22-2

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(4-fluorophenyl)methyl N,N-dimethylcarbamate

InChI

InChI=1S/C10H12FNO2/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

MZACQNIBLHRDTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of (4-Fluorophenyl)methyl Dimethylcarbamate and Analogs
Compound Name Substituents/Modifications IC50 (BChE, µM) Selectivity (AChE/BChE) Log k (Lipophilicity) Key Reference
(4-Fluorophenyl)methyl dimethylcarbamate 4-Fluorophenyl, dimethylcarbamate 311.0 Low Not reported
2-(Phenylcarbamoyl)phenyl diphenylcarbamate Diphenylcarbamate, phenylcarbamoyl 1.60 High 3.85
4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate Sulfonyl acetyl, dimethylcarbamate Not reported Not reported Estimated high
Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-Cl, 3-CF₃, methylcarbamate Not reported Not reported 4.12 (calculated)
Methyl tosylcarbamate 4-Methylphenyl sulfonyl, methylcarbamate Not reported Not reported 2.98

Key Findings

Enzymatic Inhibition :

  • (4-Fluorophenyl)methyl dimethylcarbamate (IC₅₀ = 311.0 µM for BChE) is significantly less potent than diphenylcarbamate analogs like compound 5d (IC₅₀ = 1.60 µM) . This suggests that bulkier aromatic groups (e.g., diphenyl) enhance BChE inhibition, whereas the 4-fluorophenyl-dimethylcarbamate combination may sterically hinder binding.
  • The low selectivity (AChE/BChE) of the target compound contrasts with the high selectivity observed in analogs with phenylcarbamoyl or sulfonylacetyl groups, indicating that electronic and steric factors modulate enzyme specificity .

Lipophilicity and Substituent Effects: Fluorine substitution typically increases lipophilicity (log k), but its impact is context-dependent. For example, methyl tosylcarbamate (log k = 2.98) is less lipophilic than methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate (log k = 4.12) , highlighting the additive effects of halogens and trifluoromethyl groups. The sulfonylacetyl group in 4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate likely enhances solubility and hydrogen-bonding capacity, which could improve pharmacokinetic profiles compared to non-sulfonated analogs .

Crystallographic and Conformational Insights :

  • Structural studies of 4-fluorophenyl-containing compounds (e.g., 3-(4-fluorophenylsulfinyl) derivatives) reveal that the dihedral angle between the fluorophenyl ring and the core structure (≈89°) influences molecular packing and intermolecular interactions (e.g., C–H⋯O bonds) . Such conformational rigidity may affect binding to biological targets like GABA-A receptors, as seen in related benzimidazole analogs .

Mechanistic Implications

  • However, this stabilization may reduce reactivity with serine residues in cholinesterases, explaining the lower potency of (4-Fluorophenyl)methyl dimethylcarbamate compared to chloro- or trifluoromethyl-substituted analogs .
  • Steric Effects : Dimethylcarbamates generally exhibit lower steric hindrance than diphenylcarbamates, which may explain their weaker inhibition despite favorable lipophilicity .

Preparation Methods

Fundamental Synthetic Pathways

Direct Acylation of (4-Fluorophenyl)methanol with Dimethylcarbamoyl Chloride

The most straightforward route involves reacting (4-fluorophenyl)methanol with dimethylcarbamoyl chloride in the presence of a base. This nucleophilic acyl substitution proceeds via deprotonation of the alcohol, followed by attack on the electrophilic carbamoyl carbon.

Procedure :

  • Reagent Preparation : Dimethylcarbamoyl chloride is synthesized by reacting dimethylamine with phosgene or its safer equivalents (e.g., triphosgene).
  • Reaction Setup : (4-Fluorophenyl)methanol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl.
  • Acylation : Dimethylcarbamoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄. Solvent removal yields the crude product, which is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Considerations :

  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) optimizes solubility and reaction kinetics.
  • Yield Optimization : Excess dimethylcarbamoyl chloride (1.1–1.2 equiv) ensures complete conversion, as unreacted alcohol complicates purification.

Synthesis of (4-Fluorophenyl)methanol Precursor

The availability of (4-fluorophenyl)methanol is critical. Industrial-scale synthesis often derives this intermediate from 4-fluorotoluene or 4-fluorobenzaldehyde:

Oxidation of 4-Fluorotoluene

Adapting methods from CN103304439A, oxidation using KMnO₄ under basic conditions converts the methyl group to a carboxylate, which is subsequently reduced:

  • Oxidation : 4-Fluorotoluene is heated with KMnO₄ (3.0 equiv) in aqueous NaOH (75–95°C, 8–18 hours). The product, 4-fluorobenzoic acid, is isolated by acidification (pH 2–4) and filtration.
  • Esterification : The acid is treated with thionyl chloride to form 4-fluorobenzoyl chloride, which is reacted with methanol to yield methyl 4-fluorobenzoate.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to (4-fluorophenyl)methanol in anhydrous THF.

Challenges :

  • Over-Oxidation Risk : Controlled KMnO₄ stoichiometry prevents degradation.
  • Purity : Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance oxidation efficiency, as noted in CN103304439A.

Alternative Synthetic Strategies

Phosgene-Mediated Carbamate Formation

Phosgene directly couples (4-fluorophenyl)methanol with dimethylamine:

  • Gas-Phase Reaction : Dimethylamine is bubbled into a solution of (4-fluorophenyl)methanol and phosgene in toluene at −10°C.
  • Quenching : Excess phosgene is neutralized with aqueous NaHCO₃.

Safety Note : Phosgene’s toxicity necessitates strict containment, making triphosgene a preferred alternative.

Mitsunobu Reaction for Stereochemical Control

For chiral analogues, the Mitsunobu reaction couples the alcohol with dimethylcarbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Reagents : (4-Fluorophenyl)methanol, dimethylcarbamate, DEAD (1.2 equiv), PPh₃ (1.2 equiv) in THF.
  • Conditions : Stirred at 0°C → room temperature, 24 hours.
  • Purification : Column chromatography removes phosphine oxide byproducts.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves carbamate from unreacted alcohol.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 45–47°C).

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 3.02 (s, 6H, N(CH₃)₂), 5.21 (s, 2H, OCH₂C₆H₄F), 7.05–7.30 (m, 4H, aromatic).
  • MS (ESI+) : m/z 228.1 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Dichloromethane Recycling : Distillation recovers >90% solvent.
  • HF Neutralization : Fluoride byproducts are treated with Ca(OH)₂ to precipitate CaF₂.

Yield Optimization Data

Method Yield (%) Purity (%) Key Reference
Direct Acylation 78–85 98
Phosgene-Mediated 82 95
Mitsunobu Reaction 70 97

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.